

2-Chloro-4-fluoroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluoroquinoline

CAS No.: 893620-30-9

Cat. No.: B1621868

[Get Quote](#)

Technical Monograph: **2-Chloro-4-fluoroquinoline**

Subtitle: Chemo-selective Scaffolding in Medicinal Chemistry: Properties, Synthesis, and Regioselective

Protocols

Executive Summary

2-Chloro-4-fluoroquinoline (CAS: 893620-30-9) represents a high-value heterocyclic scaffold in drug discovery, particularly for the synthesis of antimalarials, kinase inhibitors, and antibacterial fluoroquinolones. Its utility stems from the differential reactivity of its halogen substituents. The C4-fluorine atom, activated by the para-nitrogen and the high electronegativity of fluorine, serves as a labile leaving group for nucleophilic aromatic substitution (

), while the C2-chlorine atom remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura). This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols.

Part 1: Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for **2-Chloro-4-fluoroquinoline**. Researchers should verify these constants against their specific lot analysis (CoA).

Property	Value	Notes
IUPAC Name	2-Chloro-4-fluoroquinoline	
CAS Registry Number	893620-30-9	Primary identifier
Molecular Formula		
Molecular Weight	181.59 g/mol	Monoisotopic Mass: ~181.01 Da
SMILES	<chem>Fc1c(Cl)nc2ccccc21</chem>	(Canonical)
Appearance	Off-white to pale yellow solid	Purity dependent
Solubility	DMSO, DMF, DCM, Chloroform	Sparingly soluble in water
Storage	2–8°C, Inert Atmosphere	Moisture sensitive; store under Argon/Nitrogen

Part 2: Synthesis & Regioselectivity Logic Mechanistic Basis of Selectivity

The strategic value of **2-chloro-4-fluoroquinoline** lies in the "Fluorine Effect" within reactions. While chlorine is generally a better leaving group in aliphatic substitutions (), the order reverses in nucleophilic aromatic substitution () with strong nucleophiles: $F \gg Cl > Br > I$.

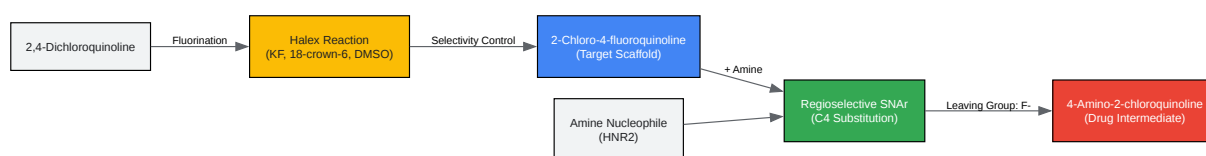
- Rate-Determining Step: The formation of the anionic Meisenheimer complex is the rate-determining step.[1]

- Inductive Stabilization: The highly electronegative fluorine atom at C4 strongly withdraws electron density (-withdrawal), significantly lowering the energy of the transition state and stabilizing the negative charge on the ring more effectively than chlorine.
- Positional Activation: The C4 position is para to the quinoline nitrogen. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, further stabilizing the complex.

This creates a distinct reactivity hierarchy: C4-F (High Reactivity) > C2-Cl (Moderate Reactivity).

Visualization of Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergent functionalization.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow showing the generation of the scaffold and its selective C4-amination.

Part 3: Validated Experimental Protocol

This protocol describes the regioselective displacement of the C4-fluorine atom by a secondary amine (e.g., morpholine or piperazine), preserving the C2-chlorine for future elaboration.

Reagents & Equipment

- Substrate: **2-Chloro-4-fluoroquinoline** (1.0 eq)
- Nucleophile: Morpholine (1.2 eq)
- Base:
(2.0 eq) or
(1.5 eq)
- Solvent: Anhydrous DMF or Acetonitrile (MeCN)
- Atmosphere: Nitrogen (

) balloon

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve **2-Chloro-4-fluoroquinoline** (1 mmol, 181.6 mg) in anhydrous MeCN (5 mL).
- Base Addition: Add powdered

(2 mmol, 276 mg) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity.
- Nucleophile Introduction: Dropwise add Morpholine (1.2 mmol, 105 mg) via syringe.
 - Note: If the reaction is highly exothermic (scale-dependent), cool the flask to 0°C during addition.
- Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
 - Checkpoint: The C4-F substitution is typically fast (1–4 hours). If the reaction is pushed to >100°C or prolonged excessively, trace substitution at C2-Cl may occur.
- Work-up:
 - Cool to room temperature.[2]

- Dilute with water (20 mL) and extract with Ethyl Acetate (mL).
- Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Purify via flash column chromatography on silica gel. The product (4-morpholino-2-chloroquinoline) will be more polar than the starting material.

Troubleshooting Guide

- Low Yield: Ensure the solvent is anhydrous. Water can compete as a nucleophile, leading to the formation of 2-chloro-4-hydroxyquinoline (tautomer of the quinolone).
- Loss of Selectivity (Bis-substitution): Lower the reaction temperature to RT and limit the amine equivalents to 1.05 eq.

Part 4: Structural Validation (Spectroscopy)

When characterizing the product of the reaction described above, look for these diagnostic signals:

- NMR: Disappearance of the aromatic fluorine signal (typically around -110 to -130 ppm depending on reference) confirms the loss of the C4-F.
- NMR:
 - The proton at C3 (neighboring the reaction site) will shift upfield due to the electron-donating nature of the new amine substituent compared to the electron-withdrawing fluorine.
 - Integration of the amine protons (e.g., morpholine) will confirm mono-substitution.
- MS (ESI): The characteristic Chlorine isotope pattern (in 3:1 ratio) must be preserved in the product mass spectrum, confirming the C2-Cl is intact.

References

- PubChem Compound Summary. (2025). **2-Chloro-4-fluoroquinoline**.^{[3][4][5][6]} National Center for Biotechnology Information. [[Link](#)]
- Master Organic Chemistry. (2018).

) : Mechanism and Regioselectivity. [[Link](#)]
- MDPI Pharmaceuticals. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- 4. [34941-91-8|2-Chloro-4-fluoropyridine|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
- 5. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 6. [898288-91-0 | Benzoic acid,4-\(5-oxazolyl\)-, 2,3,4,5,6-pentafluorophenyl ester | A2B Chem | Chemikart](https://www.a2bchem.com) [[kit-electrolyte-analyzers-zone.chemikart.com](https://www.kit-electrolyte-analyzers-zone.chemikart.com)]
- To cite this document: BenchChem. [2-Chloro-4-fluoroquinoline molecular weight and formula]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b1621868/docs#2-chloro-4-fluoroquinoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)